Bienvenue dans la boutique en ligne BenchChem!

2-(2-furyl)-3-(2-phenylethyl)-4(3H)-quinazolinone

Calcilytics GPCR pharmacology Calcium-sensing receptor

2-(2-Furyl)-3-(2-phenylethyl)-4(3H)-quinazolinone (CHEMBL180336; NPS-53574) is a synthetic, small-molecule quinazolinone derivative that functions as a calcilytic (calcium-sensing receptor, CaSR, antagonist). With a molecular formula of C₂₀H₁₆N₂O₂, a molecular weight of 316.35 Da, and a calculated logP of approximately 3.9, the compound adheres to Lipinski's Rule of Five (zero hydrogen bond donors, four acceptors, four rotatable bonds) and is classified as a surrogate small molecule in the ChEMBL database.

Molecular Formula C20H16N2O2
Molecular Weight 316.4 g/mol
Cat. No. B259085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-furyl)-3-(2-phenylethyl)-4(3H)-quinazolinone
Synonyms3-phenethyl-2-furan-2-yl-3H-quinazolin-4-one
NPS-53574
NPS53574
Molecular FormulaC20H16N2O2
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCN2C(=NC3=CC=CC=C3C2=O)C4=CC=CO4
InChIInChI=1S/C20H16N2O2/c23-20-16-9-4-5-10-17(16)21-19(18-11-6-14-24-18)22(20)13-12-15-7-2-1-3-8-15/h1-11,14H,12-13H2
InChIKeyZFIMKOHGGKYLGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-furyl)-3-(2-phenylethyl)-4(3H)-quinazolinone – Calcilytic Quinazolinone Scaffold with Demonstrated Calcium-Sensing Receptor Antagonism


2-(2-Furyl)-3-(2-phenylethyl)-4(3H)-quinazolinone (CHEMBL180336; NPS-53574) is a synthetic, small-molecule quinazolinone derivative that functions as a calcilytic (calcium-sensing receptor, CaSR, antagonist) [1]. With a molecular formula of C₂₀H₁₆N₂O₂, a molecular weight of 316.35 Da, and a calculated logP of approximately 3.9, the compound adheres to Lipinski's Rule of Five (zero hydrogen bond donors, four acceptors, four rotatable bonds) and is classified as a surrogate small molecule in the ChEMBL database [2]. Its in vitro pharmacological profile—an IC₅₀ of 3.5 µM against human CaSR—was first disclosed in a 2005 structure–activity relationship (SAR) study of 3H-quinazolin-4-ones as a novel calcilytic template [1].

Why 2-(2-furyl)-3-(2-phenylethyl)-4(3H)-quinazolinone Cannot Be Replaced by Generic Quinazolinone Analogs


The quinazolinone scaffold supports diverse biological activities—ranging from kinase inhibition to antimicrobial effects—but the specific spatial arrangement of the 2-furyl and 3-phenylethyl substituents on the quinazolinone core determines target engagement and potency [1]. Substituting the 2-furyl group for a 2-hydroxyphenyl moiety improves CaSR potency approximately 12-fold, demonstrating that minor structural modifications drastically alter on-target activity . Conversely, the 3-furyl regioisomer of this compound exhibits negligible activity against CaSR and instead shows weak inhibition of Ephrin type-B receptor 4 (IC₅₀ > 79 µM) and Phospholipase A2 (IC₅₀ ≈ 13.9 µM), confirming that the position of the furan oxygen atom fundamentally reshapes the target-selectivity profile [2]. These observations preclude generic substitution: a quinazolinone catalog number alone cannot guarantee either the intended pharmacology or the absence of off-target liabilities.

Quantitative Differentiation of 2-(2-furyl)-3-(2-phenylethyl)-4(3H)-quinazolinone Against Closest Analogs


CaSR Antagonism: Furyl Regioisomer Comparison Reveals Complete Target Selectivity Switch

The 2-furyl isomer (target compound) inhibits human CaSR with an IC₅₀ of 3.5 µM, whereas the 3-furyl regioisomer (2-(3-furanyl)-3-(2-phenylethyl)-4-quinazolinone) shows no detectable CaSR activity in the same assay platform; instead, the 3-furyl isomer exhibits off-target inhibition of EphB4 (IC₅₀ > 79 µM) and Phospholipase A2 (IC₅₀ ≈ 13.9 µM) [1][2]. This represents a qualitative selectivity switch driven solely by the position of the furan oxygen atom, transforming a CaSR-active scaffold into a CaSR-inactive one.

Calcilytics GPCR pharmacology Calcium-sensing receptor

2-Hydroxyphenyl Analog Demonstrates 11.7-Fold Superior CaSR Potency, Establishing a Clear SAR Benchmark

Within the same quinazolinone chemotype, replacement of the 2-furyl substituent with a 2-hydroxyphenyl group yields a compound with an IC₅₀ of 300 nM against human CaSR—an 11.7-fold improvement in potency over the target compound (IC₅₀ = 3,500 nM) . Both compounds share the identical 3-phenylethyl-quinazolin-4-one core, isolating the contribution of the 2-position substituent to CaSR affinity.

Calcilytics Structure-activity relationship Lead optimization

Physicochemical Differentiation: Lipophilicity Governs Membrane Partitioning and Assay Compatibility

The target compound has a calculated logP of 3.9 (XLogP3-AA) and an ACD/LogP of 3.58, with a polar surface area of 46–48 Ų [1]. In contrast, the more potent 2-(2-hydroxyphenyl) analog introduces a hydrogen bond donor (phenolic –OH), lowering logP by approximately 0.5–0.8 log units and increasing PSA by roughly 20 Ų (estimated from structural inspection). The higher lipophilicity of the furyl analog may confer advantages in membrane permeability assays or in formulations requiring increased partitioning into lipid-rich compartments, but it also elevates the risk of non-specific protein binding and lower aqueous solubility.

Physicochemical profiling Drug-likeness Assay development

CaSR Interaction Mode: Orthosteric vs. Allosteric Distinction from Amino-Alcohol Calcilytics

The quinazolinone-based calcilytics (including the target compound) are structurally and mechanistically distinct from amino-alcohol calcilytics such as NPS-2143 (CaSR IC₅₀ = 43–50 nM) . NPS-2143 and related amino-alcohols bind to an allosteric site within the CaSR transmembrane domain, whereas quinazolinone-derived calcilytics like ATF936 and AXT914 interact with overlapping but non-identical binding sites, as demonstrated by differential rescue of Bartter syndrome type 5-associated CaSR gain-of-function mutants [1]. The target compound (3.5 µM CaSR) occupies a moderate-affinity position within the quinazolinone series, making it a suitable reference compound for mapping the quinazolinone pharmacophore without the confounding effects of the higher-potency amino-alcohol chemotype.

Allosteric modulation GPCR signaling Therapeutic targeting

Synthetic Accessibility and Commercial Availability Enable Reproducible Procurement

The target compound is cataloged across multiple reputable vendor databases under identifiers including CHEMBL180336, NPS-53574, and CID 683379, with confirmed structural identity via InChIKey ZFIMKOHGGKYLGR-UHFFFAOYSA-N [1]. Its synthesis via condensation of anthranilamide equivalents with 2-furoic acid derivatives followed by N-alkylation with (2-bromoethyl)benzene is well-precedented in the quinazolinone literature, enabling both commercial sourcing and in-house synthesis with standard heterocyclic chemistry techniques [2]. By contrast, certain higher-potency analogs (e.g., ATF936, AXT914) are not commercially available and require multi-step custom synthesis, creating procurement bottlenecks.

Chemical procurement Reproducibility Compound sourcing

In Silico Drug-Likeness and ADME Predictability: Zero HBD Confers Passive Permeability Advantage

With zero hydrogen bond donors (HBD = 0), four hydrogen bond acceptors (HBA = 4), molecular weight of 316.35 Da, logP of 3.9, and four rotatable bonds, the target compound fully satisfies Lipinski's Rule of Five and exhibits a predicted blood-brain barrier penetration potential consistent with its low PSA (46 Ų) [1]. The ACD/BCF value of 351 and ACD/KOC of 2311 suggest moderate bioaccumulation potential, which is typical for neutral, lipophilic heterocycles . The absence of HBDs distinguishes this compound from hydroxyl- or amino-substituted analogs that may exhibit improved potency but suffer from reduced passive membrane permeability due to desolvation penalties.

ADME prediction Drug design Permeability

Research and Industrial Application Scenarios for 2-(2-furyl)-3-(2-phenylethyl)-4(3H)-quinazolinone Based on Quantitative Evidence


Calcilytic Tool Compound for CaSR Allosteric Site Mapping and GPCR Signal Bias Studies

The compound's confirmed CaSR IC₅₀ of 3.5 µM, combined with its classification as a quinazolinone (rather than amino-alcohol) calcilytic, positions it as a moderate-affinity probe for dissecting the quinazolinone-specific allosteric pocket on CaSR . Its distinct binding mode—shown by differential rescue of Bartter syndrome mutants in the quinazolinone series—allows researchers to study biased signaling pathways without the confounding strong negative cooperativity of amino-alcohol calcilytics such as NPS-2143 (IC₅₀ 43–50 nM) [1]. The target compound's 11.7-fold lower potency relative to the 2-hydroxyphenyl analog provides a useful dynamic range for concentration-response studies.

SAR Benchmark for 2-Position Quinazolinone Substituent Optimization

The direct potency comparison between 2-(2-furyl)- (IC₅₀ 3,500 nM) and 2-(2-hydroxyphenyl)-3-phenethylquinazolin-4(3H)-one (IC₅₀ 300 nM) establishes a clear, quantitative SAR vector for CaSR affinity . The 11.7-fold potency difference serves as a calibration point for medicinal chemistry programs optimizing the 2-position substituent. Additionally, the complete loss of CaSR activity observed with the 3-furyl regioisomer [1] provides a negative-control benchmark, enabling researchers to validate that observed CaSR antagonism is regioisomer-specific and not a general property of furyl-quinazolinones.

Membrane Permeability Reference Standard for Neutral, Zero-HBD Quinazolinones

With zero hydrogen bond donors, a logP of 3.9, and a polar surface area of 46 Ų, this compound is predicted to exhibit favorable passive membrane permeability . Its computed ACD/BCF of 351 and KOC of 2311 provide a baseline for assessing the impact of introducing hydrogen bond donors (e.g., –OH, –NH) on permeability within the quinazolinone series. This makes the compound a suitable reference standard in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability screening cascades that evaluate the permeability–potency trade-off common to quinazolinone lead optimization.

Procurement-Qualified Positive Control for Calcilytic High-Throughput Screening

The compound's availability from multiple commercial vendors under verified identifiers (CHEMBL180336, CID 683379, InChIKey ZFIMKOHGGKYLGR-UHFFFAOYSA-N) ensures procurement reproducibility . Its moderate CaSR potency (3.5 µM) makes it suitable as a mid-range positive control in high-throughput screening (HTS) assays designed to identify novel calcilytics, where excessively potent controls may saturate the assay window. The compound's single-target profile at CaSR (no reported EphB4 or PLA2 activity, unlike the 3-furyl isomer) [1] reduces the risk of polypharmacology-driven false positives in target-based screening campaigns.

Quote Request

Request a Quote for 2-(2-furyl)-3-(2-phenylethyl)-4(3H)-quinazolinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.